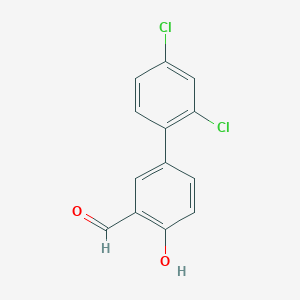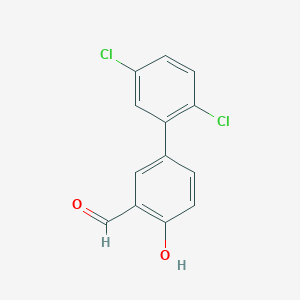
5-(2,5-Dichlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, is a compound that is widely used in scientific research. It is a phenolic compound with a high purity of 95%. It is a yellow crystalline solid with a melting point of 81-83°C and a boiling point of 173-174°C. 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, has a wide range of applications in the fields of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, is not well understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, are not well understood. Studies have shown that the compound has an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to have antioxidant activity, scavenging free radicals and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, in laboratory experiments include its high purity and its ability to be easily synthesized. In addition, it is relatively inexpensive and has a wide range of applications in organic synthesis and medicinal chemistry. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound on certain biochemical and physiological processes.
Zukünftige Richtungen
Given the wide range of applications of 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, there are many potential future directions for research. One area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to better understand the mechanism of action of the compound and to develop methods for improving its solubility in water. Furthermore, research could be conducted to explore the potential of the compound for use in the synthesis of various organic compounds, such as amines, esters, and amides. Finally, research could be conducted to investigate the potential of the compound for use in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyamides.
Synthesemethoden
5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, can be synthesized using a variety of methods. The most common method is the reaction of 2,5-dichlorophenol with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods for the synthesis of 5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, include the reaction of 2,5-dichlorophenol with formic acid in the presence of an acid catalyst, and the reaction of 2,5-dichlorophenol with an aldehyde such as benzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dichlorophenyl)-2-formylphenol, 95%, is widely used in scientific research due to its high purity and its ability to be easily synthesized. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyamides. In addition, it is used as a reagent in the synthesis of various organic compounds, such as amines, esters, and amides.
Eigenschaften
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDLAQPFBVQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685282 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261944-92-6 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)












